molecular formula C6H5ClN2O3 B12963780 2-Chloro-4-methoxy-6-nitropyridine

2-Chloro-4-methoxy-6-nitropyridine

Cat. No.: B12963780
M. Wt: 188.57 g/mol
InChI Key: ZLFNOGMMNXQMIL-UHFFFAOYSA-N
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Description

2-Chloro-4-methoxy-6-nitropyridine is an organic compound with the molecular formula C6H5ClN2O3 It is a derivative of pyridine, a basic heterocyclic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Chloro-4-methoxy-6-nitropyridine can be synthesized through several methods. One common method involves the reaction of 2-chloro-4-nitropyridine with sodium methoxide in the presence of dioxane . Another approach starts from 4-methoxy-2(1H)-pyridone and 4-nitropyridine N-oxide .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-methoxy-6-nitropyridine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.

    Reduction Reactions: The nitro group can be reduced to an amino group.

    Oxidation Reactions: The methoxy group can be oxidized to a hydroxyl group.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium methoxide and other nucleophiles.

    Reduction Reactions: Reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products

    Substitution Reactions: Products include various substituted pyridines.

    Reduction Reactions: Products include 2-chloro-4-methoxy-6-aminopyridine.

    Oxidation Reactions: Products include 2-chloro-4-hydroxy-6-nitropyridine.

Scientific Research Applications

2-Chloro-4-methoxy-6-nitropyridine has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds.

    Materials Science: It is used in the development of advanced materials with specific properties.

    Chemical Synthesis: It serves as a building block for the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 2-Chloro-4-methoxy-6-nitropyridine depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved can vary widely depending on the target and the context of its use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-4-methoxy-6-nitropyridine is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This makes it valuable for specific applications where these properties are advantageous.

Properties

Molecular Formula

C6H5ClN2O3

Molecular Weight

188.57 g/mol

IUPAC Name

2-chloro-4-methoxy-6-nitropyridine

InChI

InChI=1S/C6H5ClN2O3/c1-12-4-2-5(7)8-6(3-4)9(10)11/h2-3H,1H3

InChI Key

ZLFNOGMMNXQMIL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=NC(=C1)Cl)[N+](=O)[O-]

Origin of Product

United States

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